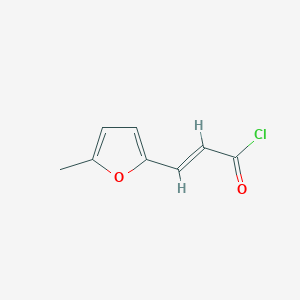

(2E)-3-(5-Methyl-2-furyl)acryloyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

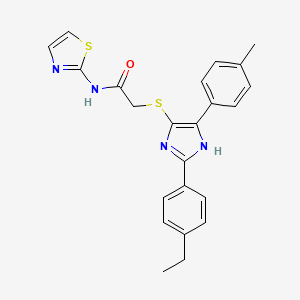

The compound “(2E)-3-(5-Methyl-2-furyl)acryloyl chloride” is a complex organic molecule. It likely contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The “5-Methyl” indicates a methyl group attached to the 5th position of this ring. The “2-furyl” suggests the presence of a furan ring at the 2nd position. The “acryloyl chloride” part implies the presence of an acryloyl group (a three-carbon chain with a double bond between the first two carbons and a single bond to a chlorine atom).

Applications De Recherche Scientifique

Synthesis of Furan Derivatives

Furan derivatives, including compounds related to “(2E)-3-(5-Methyl-2-furyl)acryloyl chloride,” have been extensively studied for their chemical properties and potential applications. Saikachi and Suzuki (1958, 1959) synthesized a range of 3-(5-nitro-2-furyl) acrylamides by condensing 3-(5-nitro-2-furyl) acryloyl chloride with various amines, exploring their antibacterial activities and solubility properties. These studies are foundational in understanding the reactivity and potential biological applications of furan derivatives (Saikachi & Suzuki, 1958) (Saikachi & Suzuki, 1959).

Chemical Transformations and Reactions

Zubkov et al. (2009) studied the interaction between 1-furyl-1,2,3,4-tetrahydroisoquinolines and unsaturated acids derivatives, including acryloyl, methacryloyl, and crotonoyl chloride. This research highlights the potential of furan derivatives in synthesizing complex organic molecules through intramolecular Diels–Alder reactions, providing a pathway to construct isoindolo[1,2-a]isoquinoline alkaloids (Zubkov et al., 2009).

Applications in Material Science

Raval, Patel, and Vyas (2002) conducted research on synthesizing and characterizing composites made from 2,3-epoxypropyl 3-(2-furyl)acrylate and acrylonitrile, which are related to the acryloyl chloride compound . Their work on glass fiber reinforced composites (GFRC) provides insights into the applications of furan derivatives in developing materials with specific mechanical, electrical, and chemical properties (Raval, Patel, & Vyas, 2002).

Pharmaceutical Research Applications

Furan derivatives have also been explored for their potential pharmaceutical applications. Lei et al. (1963) synthesized β-(5-nitro-2-furyl) acrylamides and esters from β-(5-nitro-2-furyl) acryloyl chloride and screened them for anthelmintic activity against Schistosomiasis Japonica. Their work demonstrates the potential medicinal applications of these compounds, highlighting their relevance in developing treatments for parasitic infections (Lei et al., 1963).

Propriétés

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVMEYJIQAAXGD-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(5-Methyl-2-furyl)acryloyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2883579.png)

![[2-(4-Nitrophenoxy)acetyl]urea](/img/structure/B2883580.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2883585.png)

![Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2883586.png)

![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide](/img/structure/B2883587.png)

![N-(4-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883590.png)

![2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine](/img/structure/B2883595.png)

![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2883599.png)

![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883600.png)